3-Fluoro-5-((7-(methylsulfonyl)-1-oxo-2,3-dihydro-1H-inden-4-yl)oxy)benzonitrile
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Overview
Description
3-Fluoro-5-((7-(methylsulfonyl)-1-oxo-2,3-dihydro-1H-inden-4-yl)oxy)benzonitrile is a complex organic compound with the molecular formula C19H14FNO6S This compound features a benzonitrile core substituted with a fluoro group and an oxy linkage to a methylsulfonyl-indene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-5-((7-(methylsulfonyl)-1-oxo-2,3-dihydro-1H-inden-4-yl)oxy)benzonitrile typically involves multiple steps:
Formation of the Indene Moiety: The indene structure can be synthesized through a Friedel-Crafts acylation reaction, where an aromatic compound reacts with an acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Introduction of the Methylsulfonyl Group: The methylsulfonyl group is introduced via sulfonylation, often using methylsulfonyl chloride and a base such as pyridine.
Fluorination: The fluoro group is typically introduced through electrophilic fluorination, using reagents like Selectfluor.
Coupling Reaction: The final step involves coupling the fluoro-substituted benzonitrile with the methylsulfonyl-indene moiety through an etherification reaction, often using a base like potassium carbonate in a polar aprotic solvent such as dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indene moiety, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the nitrile group, converting it to primary amines under hydrogenation conditions.
Substitution: The fluoro group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the fluoro group under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst is frequently used for hydrogenation.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Oxidized derivatives of the indene moiety.
Reduction: Primary amines from the reduction of the nitrile group.
Substitution: Various substituted benzonitriles depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
Biologically, the compound can be used in the study of enzyme interactions and as a probe for investigating biological pathways involving nitrile and sulfonyl groups.
Medicine
In medicine, derivatives of this compound may exhibit pharmacological activities, making it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry
Industrially, the compound can be used in the production of advanced materials, including polymers and specialty chemicals, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 3-Fluoro-5-((7-(methylsulfonyl)-1-oxo-2,3-dihydro-1H-inden-4-yl)oxy)benzonitrile involves its interaction with molecular targets such as enzymes or receptors. The nitrile group can form hydrogen bonds or coordinate with metal ions, while the sulfonyl group can participate in various chemical interactions, influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
3-Fluoro-5-((7-(methylsulfonyl)-2,3-dihydro-1H-inden-4-yl)oxy)benzonitrile: Similar structure but lacks the oxo group on the indene moiety.
3-Fluoro-5-((7-(methylsulfonyl)-1-oxo-2,3-dihydro-1H-inden-4-yl)oxy)benzaldehyde: Similar structure but with an aldehyde group instead of a nitrile.
Uniqueness
The presence of both the fluoro and methylsulfonyl groups, along with the oxo-indene moiety, makes 3-Fluoro-5-((7-(methylsulfonyl)-1-oxo-2,3-dihydro-1H-inden-4-yl)oxy)benzonitrile unique
This detailed overview should provide a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
3-fluoro-5-[(7-methylsulfonyl-1-oxo-2,3-dihydroinden-4-yl)oxy]benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12FNO4S/c1-24(21,22)16-5-4-15(13-2-3-14(20)17(13)16)23-12-7-10(9-19)6-11(18)8-12/h4-8H,2-3H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGYIJGDJXHHLNZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=C2C(=C(C=C1)OC3=CC(=CC(=C3)C#N)F)CCC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12FNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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